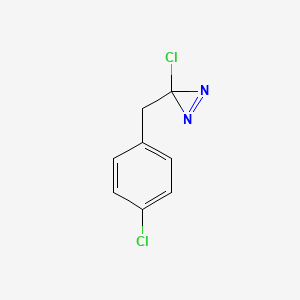

3-Chloro-3-(4-chlorobenzyl)-3H-diazirine

Description

BenchChem offers high-quality 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

91309-66-9 |

|---|---|

Molecular Formula |

C8H6Cl2N2 |

Molecular Weight |

201.05 g/mol |

IUPAC Name |

3-chloro-3-[(4-chlorophenyl)methyl]diazirine |

InChI |

InChI=1S/C8H6Cl2N2/c9-7-3-1-6(2-4-7)5-8(10)11-12-8/h1-4H,5H2 |

InChI Key |

FXWWQJFFTURQOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2(N=N2)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3-Chloro-3-(4-chlorobenzyl)-3H-diazirine: Synthesis, Characterization, and Photochemical Dynamics

Executive Summary

The development of robust photoaffinity labeling (PAL) reagents is a cornerstone of modern chemical biology and drug target elucidation. Among the various photophores available, diazirines are highly prized for their small steric footprint and favorable activation kinetics. This technical whitepaper provides an in-depth analysis of 3-chloro-3-(4-chlorobenzyl)-3H-diazirine , a specialized carbene precursor. By detailing its synthesis via the Graham reaction, its physicochemical characterization, and its photochemical behavior, this guide serves as a comprehensive resource for researchers employing chlorodiazirines in crosslinking and structural biology workflows.

The Chemistry of Chlorodiazirines

While 3-trifluoromethyl-3-phenyldiazirines are the most commonly utilized PAL reagents, 3-chloro-3-alkyldiazirines offer unique advantages. They are synthetically accessible in a single step from readily available amidines and generate highly reactive chlorocarbenes upon photolysis. These carbenes are exceptionally versatile, capable of inserting into various bonds, making them par excellence precursors for photoaffinity labeling [3]. Furthermore, recent advancements have utilized chlorodiazirines for novel carbon atom insertions into heterocycles, expanding their utility beyond traditional labeling [4].

The 4-chlorobenzyl derivative specifically provides a balance of lipophilicity and reactivity, allowing it to partition effectively into hydrophobic protein pockets while maintaining the requisite photochemical properties for covalent capture.

Synthetic Methodology: The Graham Reaction

The synthesis of 3-halo-3-alkyldiazirines is classically achieved via the Graham reaction [1]. This transformation converts an amidine directly into a diazirine using an alkali hypohalite oxidant.

Mechanistic Causality

The reaction relies on the initial formation of an

-

DMSO as a Co-solvent: DMSO acts as a polar aprotic medium that stabilizes the transient ionic species during the base-promoted cyclization of the dichloroamidine.

-

Lithium Chloride (LiCl): While sodium hypochlorite (NaOCl) generates some chloride ions upon reduction, the deliberate addition of LiCl provides a highly concentrated pool of nucleophilic chloride. This ensures that the transient diazaallyl cation is rapidly trapped, driving the formation of the 3-chlorodiazirine and suppressing competing hydrolysis pathways.

Synthetic workflow of 3-chloro-3-(4-chlorobenzyl)-3H-diazirine via the Graham reaction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual and analytical cues provided ensure real-time verification of the reaction's progress.

-

Preparation of the Precursor Matrix:

-

Dissolve 10.0 mmol of 4-chlorophenylacetamidine hydrochloride and 30.0 mmol of anhydrous LiCl in a 1:1 mixture of DMSO and deionized water (20 mL).

-

Validation: The solution should be completely clear. If turbidity persists, gently warm to 30 °C, then cool back to 0 °C.

-

-

Oxidative Cyclization:

-

Cool the reaction vessel to 0 °C using an ice-brine bath.

-

Dropwise, add 40.0 mmol of an aqueous NaOCl solution (approx. 10-12% active chlorine) over 20 minutes under vigorous stirring.

-

Validation: The reaction mixture will transition from colorless to a distinct pale yellow/orange. This chromic shift is the primary visual indicator of the

double bond formation characteristic of the diazirine ring.

-

-

Extraction and Isolation:

-

Stir the mixture for an additional 30 minutes at 0 °C.

-

Extract the aqueous mixture with cold hexanes (

mL). Diazirines are highly lipophilic; hexanes efficiently partition the product while leaving polar byproducts (and DMSO) in the aqueous phase.

-

-

Purification:

-

Wash the combined organic layers with cold brine, dry over anhydrous

, and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C to prevent thermal degradation. -

Purify via flash column chromatography (Silica gel, 95:5 Hexane:Ethyl Acetate) if trace amidine remains.

-

Physicochemical Characterization

Accurate characterization is vital to ensure the integrity of the probe before deployment in biological assays. The following table summarizes the core quantitative data for 3-chloro-3-(4-chlorobenzyl)-3H-diazirine.

| Property | Value | Analytical Significance |

| Chemical Formula | Confirmed via High-Resolution Mass Spectrometry (HRMS). | |

| Molecular Weight | 201.05 g/mol | - |

| Boiling Point | ~257.0 °C (Predicted) | Indicates moderate volatility; handle without excessive vacuum/heat. |

| Density | ~1.46 g/cm³ (Predicted) | - |

| LogP (Octanol/Water) | 3.4 | High lipophilicity; ideal for targeting hydrophobic binding pockets. |

| UV-Vis Absorption |

Spectroscopic Signatures:

-

IR Spectroscopy: A weak but distinct absorption band around

corresponds to the -

NMR Spectroscopy: The

-NMR spectrum will show a characteristic shift for the benzylic

Photochemical Activation and Carbene Reactivity

The utility of 3-chloro-3-(4-chlorobenzyl)-3H-diazirine lies in its photochemical decomposition. Upon irradiation with near-UV light (

Irradiating at 350 nm is a deliberate choice; it provides enough energy to excite the diazirine's

Competing Reaction Pathways

Once the singlet carbene is generated, it faces a kinetic bifurcation:

-

Intermolecular Insertion (Desired): The carbene inserts into adjacent

, -

1,2-Hydrogen Shift (Side Reaction): The carbene can undergo an intramolecular 1,2-H shift to form an alkene (1-chloro-2-(4-chlorophenyl)ethene). The stereochemistry and rate of this shift are significantly affected by the aryl substituents and the microenvironment [2].

Photochemical activation and subsequent carbene reaction pathways.

To maximize the yield of the desired intermolecular insertion, the probe must be tightly bound within the target site prior to irradiation, effectively outcompeting the unimolecular 1,2-hydrogen shift through proximity-driven kinetics.

Conclusion

3-Chloro-3-(4-chlorobenzyl)-3H-diazirine represents a potent, easily synthesized photoaffinity label. By leveraging the Graham reaction, researchers can rapidly access this reagent. Understanding the delicate balance between its desired carbene insertion and its intramolecular rearrangement is crucial for designing effective drug-target mapping experiments.

References

-

Graham, W. H. (1965). The Halogenation of Amidines. I. Synthesis of 3-Halo- and Other Negatively Substituted Diazirines. Journal of the American Chemical Society, 87(19), 4396–4397.[Link]

-

Tomioka, H., Hayashi, N., Izawa, Y., & Liu, M. T. H. (1984). Photolysis of 3-chlorodiazirine in the presence of alkenes: orientational factors in the intermolecular interception of chlorocarbene by alkenes. Journal of the Chemical Society, Chemical Communications, (7), 476-478.[Link]

-

Moss, R. A. (2006). Diazirines: Carbene Precursors Par Excellence. Accounts of Chemical Research, 39(4), 267–272.[Link]

-

Dherange, B. D., Kelly, P. Q., Liles, J. P., Sigman, M. S., & Levin, M. D. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society, 143(30), 11337–11344.[Link]

photophysical properties of substituted 3H-diazirines

An In-Depth Technical Guide to the Photophysical Properties of Substituted 3H-Diazirines

Abstract

3H-Diazirines are three-membered heterocyclic compounds containing a strained N=N double bond. Their small size and unique photoreactivity have established them as indispensable tools in chemical biology and drug discovery, primarily as photoaffinity labeling (PAL) agents.[1][2] Upon excitation with UV-A light, they efficiently extrude molecular nitrogen to generate highly reactive carbenes, which can covalently modify interacting biomolecules. However, the photophysical processes governing this transformation are complex and heavily influenced by the substituents on the diazirine ring. This guide provides a detailed exploration of the , synthesizing theoretical principles with experimental methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the electronic structure, excited-state dynamics, the critical dichotomy between carbene and diazo intermediate formation, and the profound impact of substituents on these pathways.

Fundamental Principles: Structure and Electronic Transitions

The photochemistry of 3H-diazirines is intrinsically linked to their unique electronic structure. The molecule consists of a three-membered ring, which imposes significant ring strain, rendering it energetically unstable relative to its linear diazo isomer.[1]

Ground-State Geometry and Molecular Orbitals

In its ground state (S₀), the 3H-diazirine ring features a C-N single bond distance of approximately 1.48 Å and an N=N double bond length of about 1.23 Å.[3][4] The frontier molecular orbitals are key to understanding its photophysical behavior. The Highest Occupied Molecular Orbital (HOMO) is primarily composed of the non-bonding lone pair orbitals on the nitrogen atoms (an n orbital). The Lowest Unoccupied Molecular Orbital (LUMO) is the antibonding π* orbital of the N=N bond.[4][5]

This electronic configuration dictates that the lowest energy electronic transition is an n → π* transition.[4] This transition is responsible for the characteristic weak absorption of diazirines in the near-UV region, typically between 350-380 nm for alkyl-substituted diazirines, which is advantageous for biological applications as it minimizes photodamage to cells and proteins.[5][6]

The Photophysical Journey: Pathways from the Excited State

Upon absorption of a photon, the 3H-diazirine molecule is promoted from its ground state (S₀) to the first excited singlet state (S₁). From this S₁ state, the molecule can proceed down several competing pathways, both radiative and non-radiative. These processes are best visualized using a Jablonski diagram.

Jablonski Diagram for 3H-Diazirine Photophysics

The following diagram illustrates the primary photophysical and photochemical events following the excitation of a 3H-diazirine.

Caption: Jablonski diagram illustrating the fate of an excited 3H-diazirine.

Key Photochemical Pathways

The utility of diazirines in PAL stems from two primary, competing photochemical reactions that occur from the S₁ state.[7]

-

Nitrogen Extrusion (Carbene Formation) : This is the desired pathway for most PAL applications. The excited diazirine undergoes rapid C-N bond cleavage, leading to the irreversible loss of a stable dinitrogen (N₂) molecule.[1][7] This process generates a highly reactive singlet carbene, a species with a vacant p-orbital and a lone pair of electrons. This carbene has an extremely short lifetime (picoseconds to nanoseconds) and will readily insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent linkage.[4][5][7]

-

Isomerization to a Diazo Compound : Alternatively, the strained three-membered ring of the excited diazirine can rearrange to form its linear, and often more stable, diazo isomer.[7][8][9][10] This diazo intermediate is a distinct chemical entity with its own reactivity profile. It can be further photolyzed to generate a carbene, but often at a different wavelength, or it can act as an electrophile, particularly in acidic environments, leading to what is sometimes termed "pseudo-photoaffinity labeling".[11][12]

The balance between these two pathways is a critical determinant of a diazirine's effectiveness as a PAL probe and is heavily dictated by its substituents.

The Decisive Role of Substituents

The chemical nature of the groups attached to the carbon of the diazirine ring profoundly influences its stability, absorption characteristics, and, most importantly, the branching ratio between carbene formation and diazo isomerization.

Electronic Effects: EWGs vs. EDGs

Computational studies have explored the effects of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the photodissociation pathway.[1]

-

Electron-Withdrawing Groups (e.g., -F, -CF₃) : Attaching EWGs, particularly the trifluoromethyl group, is a cornerstone of modern diazirine design. 3-Trifluoromethyl-3-aryldiazirines (TPDs) are widely used due to their enhanced thermal stability and a strong preference for the carbene-generation pathway.[13][14] The EWG stabilizes the diazirine ground state and influences the excited state potential energy surface to favor N₂ extrusion over isomerization.[13]

-

Electron-Donating Groups (e.g., -OCH₃) : EDGs can also modulate the photophysical properties, though their effects are studied less frequently than those of EWGs.[1]

-

Aryl vs. Alkyl Substituents : A significant mechanistic divergence is observed between alkyl and aryl diazirines.

-

Alkyl diazirines often proceed through a long-lived diazo intermediate.[12] This intermediate is susceptible to protonation and preferentially reacts with acidic amino acid residues like aspartate and glutamate, creating a labeling bias.[11][12][15]

-

Aryl-trifluoromethyl diazirines , in contrast, react primarily through the short-lived carbene intermediate.[11][12] This leads to more "promiscuous" and less biased labeling, which is often desirable for mapping binding sites without pre-existing knowledge of the local environment.[12]

-

Steric and Conformational Effects

Incorporating the diazirine into a strained ring system can physically inhibit the isomerization pathway.

-

Spirocyclic Diazirines (e.g., Cyclobutane Diazirines) : Recent work has shown that spirocyclic diazirines, such as those based on a cyclobutane scaffold, exhibit reduced pH-dependent reactivity.[15][16] The geometric constraints of the ring system are thought to disfavor the formation of the trigonal planar diazo intermediate, thereby promoting the direct carbene extrusion pathway.[15] This strategy offers a way to achieve carbene-like reactivity from an aliphatic scaffold.

Experimental Methodologies: Probing Ultrafast Dynamics

Elucidating the complex photophysics of diazirines requires sophisticated spectroscopic techniques capable of resolving events on femtosecond (10⁻¹⁵ s) and picosecond (10⁻¹² s) timescales.

Steady-State Spectroscopy

-

UV-Visible Absorption Spectroscopy : This is the foundational experiment to determine the absorption maximum (λₘₐₓ) of the diazirine, which dictates the optimal wavelength for photoexcitation.

-

Fluorescence Spectroscopy : While most diazirines are weakly fluorescent, measuring the emission spectrum can provide information about the energy of the S₁ state.[4][5]

Time-Resolved Spectroscopy: Femtosecond Transient Absorption (fs-TA)

Femtosecond transient absorption spectroscopy is the workhorse technique for directly observing the ultrafast dynamics of excited diazirines. It allows for the real-time tracking of the excited-state population and the appearance of photoproducts.

-

Sample Preparation : A solution of the substituted diazirine is prepared in a suitable solvent (e.g., acetonitrile, methanol) in a 1 mm path length cuvette. The concentration is adjusted to have an optical density of ~0.2-0.9 at the pump wavelength.[17]

-

Pump-Probe Setup : The experiment uses two ultrashort laser pulses. The "pump" pulse (e.g., at 350 nm) excites the diazirine molecules to the S₁ state. The "probe" pulse, a broadband white-light continuum, arrives at a precisely controlled delay time (Δt) after the pump.

-

Data Acquisition : The probe pulse passes through the excited sample, and its absorption is measured. By subtracting the absorption of the unexcited sample, a difference absorption spectrum (ΔA) is generated. This spectrum reveals features corresponding to ground-state bleaching, stimulated emission, and the absorption of transient species (the S₁ state, carbenes, or diazo intermediates).

-

Time Evolution : The measurement is repeated for a range of delay times, from femtoseconds to nanoseconds, building a 3D map of ΔA versus wavelength and time.

-

Kinetic Analysis : By analyzing the rise and decay kinetics at specific wavelengths, the lifetimes of the excited state and intermediates can be extracted, revealing the rates of N₂ extrusion, isomerization, and other decay processes.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. communities.springernature.com [communities.springernature.com]

- 10. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Mechanistic Principles and Protocols for Chlorodiazirine-Mediated Carbene Generation

[1][2][3]

Executive Summary

Chlorodiazirines represent a specialized class of high-energy precursors used to generate chlorocarbenes—reactive intermediates capable of unique skeletal editing and insertion chemistries.[1][2][3] Unlike their trifluoromethyl analogues (

This technical guide dissects the generation mechanism, addressing the critical bifurcation between carbene formation and diazo isomerization. It provides validated protocols for the Graham oxidation (synthesis) and photochemical ring expansion (application), serving as a blueprint for researchers leveraging these reagents for carbon atom insertion and heterocyclic modification.

Structural Fundamentals: The "Chlorine Effect"

The utility of chlorodiazirines stems from the electronic interplay between the diazirine ring and the

-

Singlet Stabilization: The chlorine atom acts as a

-donor (mesomeric effect) and -

The Diazo Liability: A critical challenge in chlorodiazirine photochemistry is the diazo isomer . Upon excitation, the diazirine ring can open to form a linear diazo compound rather than extruding

immediately.[4] Unlike trifluoromethyldiazirines, where the strong electron-withdrawing

Mechanism of Generation

The generation of carbenes from chlorodiazirines proceeds through two distinct energetic pathways: Photolysis and Thermolysis.

The Photochemical Pathway (350–380 nm)

Irradiation at

-

Excitation: The molecule enters an excited singlet state (

). -

Bifurcation:

-

Path A (Productive): Retro-1,3-dipolar cycloaddition releases

, generating the singlet chlorocarbene. -

Path B (Isomerization): Ring opening preserves the nitrogen, forming a linear chlorodiazo species. This isomer is often stable at ambient temperatures but can be photolyzed at different wavelengths or decomposed thermally.

-

The Thermal Pathway

Thermal decomposition typically requires temperatures >60°C (depending on substituents). It is generally cleaner than photolysis regarding the diazo isomer but limits the scope to thermally stable substrates. This pathway is preferred for skeletal editing (e.g., ring expansion of pyrroles), where the generated carbene immediately undergoes cyclopropanation followed by electrocyclic ring opening.

Visualization of Signaling Pathways

Figure 1: Mechanistic bifurcation in chlorodiazirine decomposition. Note the reversible or secondary decay of the diazo isomer.

Experimental Protocols

Synthesis: The Graham Reaction

The industry-standard method for synthesizing halodiazirines is the Graham reaction, which oxidizes amidines using hypohalites. This protocol is self-validating through the observation of the distinct diazirine UV absorbance.

Safety Warning: Diazirines are potentially explosive. Perform all reactions behind a blast shield. Limit scale to <5 mmol for initial runs.

Materials:

-

Amidine Hydrochloride substrate (

) -

Lithium Chloride (LiCl)

-

Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13%)

-

DMSO/Water or DMSO/NaCl brine mixture

-

Pentane or Diethyl Ether (for extraction)

Step-by-Step Workflow:

-

Preparation: Dissolve the amidine hydrochloride (1.0 equiv) and LiCl (3.0 equiv) in DMSO.

-

Why LiCl? It increases the ionic strength and chloride concentration, favoring the formation of the N-chloro intermediate and preventing over-oxidation.

-

-

Add Base/Oxidant: Cool the mixture to 0°C. Add NaOCl (4.0 equiv) dropwise over 30 minutes.

-

Observation: The solution typically turns yellow/orange.

-

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.

-

Extraction: Dilute with water and extract immediately into pentane.

-

Critical Step: Wash the organic layer extensively with water to remove DMSO, which can sensitize decomposition.

-

-

Purification: Pass through a short plug of silica gel (eluting with pentane).

-

Validation: Check UV-Vis.[5] Chlorodiazirines show a characteristic weak absorption band around 350–360 nm (

).

-

Application: Photochemical Ring Expansion

This protocol adapts the methodology for converting indoles to quinolines (skeletal editing), leveraging the chlorocarbene generated in situ.

Materials:

-

Chlorodiazirine precursor (1.0 equiv)

-

Substrate (e.g., N-Boc Indole, 3.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

-

Light Source: 365 nm or 390 nm LEDs (approx. 40W power)

Step-by-Step Workflow:

-

Setup: In a quartz or borosilicate vial, dissolve the chlorodiazirine and substrate in degassed solvent (0.1 M concentration).

-

Why Degas? Oxygen acts as a triplet quencher. While chlorocarbenes are singlets, oxygen can react with radical byproducts or the excited diazirine state.

-

-

Irradiation: Place the vial 2–5 cm from the LED source. Irradiate for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the diazirine peak (UV active) and the appearance of the expanded aromatic ring.

-

-

Workup: Evaporate solvent. The product is often a halide salt or a neutral species depending on the substrate.

-

Note: If the diazo isomer persists (yellow color remains), mild heating (40°C) post-photolysis can drive the remaining conversion to the carbene.

-

Data Summary: Reactivity Profiles

| Parameter | Chlorodiazirine | Trifluoromethyl Diazirine | Mechanistic Implication |

| Primary Intermediate | Chlorocarbene ( | Trifluoromethylcarbene ( | Chlorocarbenes are more electron-rich due to Cl donation. |

| Diazo Isomer Formation | Moderate to High | Low / Negligible | Chlorodiazirine photolysis often requires longer times or thermal finishing to clear the diazo intermediate. |

| Major Application | Skeletal Editing (Ring Expansion) | Photoaffinity Labeling (Proteomics) | Chlorocarbenes favor cyclopropanation/rearrangement; |

| UV Absorption | Both accessible via standard UV LEDs. |

References

-

Levin, M. D., et al. (2021). "Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines."[1][6][7] Journal of the American Chemical Society.[2][8]

-

[Link]

-

-

Graham, W. H. (1965). "The Halogenation of Amidines.[2] I. Synthesis of 3-Halo- and Other Negatively Substituted Diazirines." Journal of the American Chemical Society.[2][8]

-

[Link]

-

-

Joynson, B. W., Cumming, G. R., & Ball, L. T. (2023). "Photochemically Mediated Ring Expansion of Indoles and Pyrroles with Chlorodiazirines: Synthetic Methodology and Thermal Hazard Assessment.

-

[Link]

-

-

Moss, R. A. (2006). "Diazirines: Carbene Precursors Par Excellence."[9] Accounts of Chemical Research.

-

Gomez, G., et al. (2022). "Photochemistry of 1-Phenyl-1-diazopropane and Its Diazirine Isomer: A CASSCF and MS-CASPT2 Study." The Journal of Physical Chemistry A.

-

[Link]

-

Sources

- 1. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photochemically Mediated Ring Expansion of Indoles and Pyrroles with Chlorodiazirines: Synthetic Methodology and Thermal Hazard Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

The Diazirine Revolution: A Technical Guide to Photoaffinity Labeling

Topic: Discovery and History of Diazirine-Based Photoaffinity Probes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photoaffinity labeling (PAL) is the gold standard for mapping ligand-protein interactions in their native environment. While early efforts utilized aryl azides and benzophenones, these photophores suffered from significant limitations—large steric bulk, long irradiation times, and high background noise. The discovery and refinement of diazirine-based probes marked a paradigm shift in chemical biology.

This guide details the technical evolution of diazirine chemistry, from the initial discovery of the trifluoromethyl stabilizing effect to the modern era of "minimalist" aliphatic linkers. It provides actionable protocols, mechanistic insights into the "carbene vs. diazo" bifurcation, and a self-validating workflow for target deconvolution.

Historical Genesis: The Quest for the Perfect Trap

The evolution of photoaffinity probes is a history of balancing reactivity with stability .

The Pre-Diazirine Era

-

Aryl Azides (1960s): The first generation. Upon UV irradiation (<300 nm), they generate nitrenes.[1]

-

Limitation: The activation wavelength damages biological samples. Nitrenes often undergo ring expansion to form reactive ketenimines, leading to high non-specific background labeling.

-

-

Benzophenones (1970s): Introduced to allow manipulation at longer wavelengths (350–360 nm).

-

Limitation: They require long irradiation times (minutes to hours) and are bulky, often disrupting the binding affinity of small molecule ligands.

-

The Diazirine Breakthrough

The diazirine ring—a strained three-membered cycle containing two nitrogen atoms—offered a solution. It is small, stable in the dark, and photolyzes rapidly.

-

1973: The First Step (Smith & Knowles): Smith and Knowles synthesized the first simple phenyl diazirine probe. While promising, it suffered from a critical flaw: upon irradiation, a significant portion isomerized into a linear diazo species rather than forming the desired carbene. This diazo species was long-lived and reacted slowly with nucleophiles, defeating the purpose of "instant" photo-capture.

-

1980: The Brunner Stabilization: In a landmark study, J. Brunner introduced the 3-trifluoromethyl-3-phenyldiazirine (TPD) . The electron-withdrawing trifluoromethyl group was the game-changer. It stabilized the diazo intermediate, preventing it from reacting indiscriminately, while favoring the formation of the singlet carbene for rapid C-H insertion. This chemistry remains the industry standard for "Brunner-type" probes.

-

1990s-2000s: The Aliphatic Shift (Hatanaka & Khorana): While TPDs are effective, they are bulky (phenyl ring +

). Yasumaru Hatanaka , often working in parallel with the Khorana lab, pioneered aliphatic diazirines (e.g., L-Photo-Leucine, L-Photo-Methionine). These "minimalist" probes mimic natural amino acids, allowing them to be translationally incorporated into proteins by cellular machinery, enabling in vivo interactome mapping.

Mechanistic Principles: The Carbene vs. Diazo Bifurcation

Understanding the photolysis mechanism is critical for experimental design. The ratio of carbene (signal) to diazo (noise) determines the success of your experiment.

The Pathway[1]

-

Excitation: UV light (approx. 350-365 nm) excites the diazirine.

-

Nitrogen Extrusion:

is expelled. -

Bifurcation:

-

Path A (Desired): Formation of a Singlet Carbene . This highly reactive species inserts into O-H, N-H, and chemically inert C-H bonds within nanoseconds (labeling the target).

-

Path B (Undesired): Isomerization to a Linear Diazo species. This is an electrophile that reacts primarily with acidic residues (Glutamate, Aspartate) or nucleophiles, often leading to off-target labeling or "scavenger" quenching.

-

Expert Insight: Aryl-trifluoro diazirines (Brunner-type) favor Path A (approx. 65-70% carbene yield). Aliphatic diazirines (Hatanaka-type) have a higher tendency for Path B. When using aliphatic probes, you must control pH and use shorter irradiation times to minimize diazo-mediated background.

Visualization: Photolysis Mechanism

Caption: Mechanistic bifurcation of diazirine photolysis. Path A (Green) is the desired rapid insertion pathway. Path B (Red) leads to slower, often non-specific labeling.

Comparative Analysis of Photophores

| Feature | Aryl Azide | Benzophenone | Trifluoromethyl Diazirine (TPD) | Aliphatic Diazirine |

| Activation Wavelength | < 300 nm (DNA damage risk) | 350–360 nm (Safe) | 350–365 nm (Safe) | 350–365 nm (Safe) |

| Reactive Species | Nitrene (Singlet/Triplet) | Triplet Diradical | Singlet Carbene | Carbene / Diazo mix |

| Reaction Time | Fast (ns) | Slow (reversible H-abstraction) | Ultra-fast (ps - ns) | Fast (ns) |

| Steric Size | Small | Large (Bulky) | Medium (Phenyl ring + CF3) | Minimal (Smallest) |

| Chemical Stability | Moderate (Acid sensitive) | High | High | High |

| Labeling Specificity | Low (Ring expansion) | High (Methionine preference) | Very High (C-H insertion) | Moderate (Acidic residue bias) |

Synthetic Protocols

A. The Modern "One-Pot" Synthesis (Liquid Ammonia Free)

Early methods (Graham reaction) used hazardous liquid ammonia. Modern protocols utilize hydroxylamine-O-sulfonic acid (HOSA) or specific oxime activation.

Protocol for Aliphatic Diazirine (Simplified):

-

Ketone Formation: Start with a ketone precursor.

-

Oxime Formation: React with hydroxylamine hydrochloride in pyridine (

, 3h). -

Tosylation: React the oxime with TsCl/Et3N to form the tosyloxime.

-

Diaziridine Cyclization: Treat with liquid ammonia (classic) or ammonia in methanol (sealed tube) to form the diaziridine ring.

-

Oxidation: Oxidize the diaziridine to diazirine using

or-

Note: The oxidation step is visual. The product turns from colorless to a distinct faint yellow (diazirine).

-

B. Quality Control (Self-Validating Step)

-

NMR Validation: The diazirine carbon appears characteristically around 45–55 ppm (triplet for

-diazirine) in -

Functional Test: Before biological application, perform a "methanolysis test." Irradiate the probe in methanol. If the carbene is formed, you should observe the O-H insertion product (methoxy ether) by LC-MS.

Experimental Workflow: Target Identification

This workflow integrates the probe into a chemoproteomic platform.[2][3][4]

Step-by-Step Protocol

-

Probe Incubation: Treat live cells or lysate with the diazirine probe (1-10 µM). Include a Competition Control (pre-treat with 10x-100x excess of parent ligand) to validate specific binding.

-

Equilibration: Allow 30-60 mins for the probe to reach equilibrium at the binding site.

-

Irradiation (The Critical Step):

-

Keep samples on ice (prevents heating).

-

Use a 365 nm UV LED array (approx. 10-100 mW/cm²).

-

Time: 1-5 minutes. Do not over-irradiate, as this increases protein degradation and background.

-

-

Click Chemistry: Lyse cells and react the proteome with a reporter tag (Biotin-Azide or Rhodamine-Azide) via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).

-

Enrichment & Analysis: Streptavidin pull-down followed by tryptic digest and LC-MS/MS.

Visualization: Experimental Workflow

Caption: Standard chemoproteomic workflow for diazirine-based target identification.

References

-

Smith, R. A. G., & Knowles, J. R. (1973). The preparation and photolysis of 3-aryl-3H-diazirines. Journal of the American Chemical Society, 95(15), 5072–5073. Link

-

Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine: A new carbene generating group for photolabeling reagents. Journal of Biological Chemistry, 255(8), 3313–3318. Link

-

Hatanaka, Y., et al. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells.[5] Nature Methods, 2(4), 261–267. Link

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554–570. Link

-

West, A. V., & Mair, C. E. (2023). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 145(9), 5678–5688. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]

- 3. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]

Theoretical Calculations of Diazirine Photodecomposition Pathways

The following technical guide details the theoretical treatment of diazirine photodecomposition, synthesizing classical multireference wavefunction theory with recent findings (2024) regarding the "diazo vs. carbene" mechanistic controversy.

A Technical Guide for Computational Photochemistry & Drug Discovery

Introduction: The Mechanistic Bifurcation

Diazirines are the "gold standard" in photoaffinity labeling (PAL) due to their small size and stability. The classical assumption has been that irradiation (

However, recent high-level theoretical and experimental studies have challenged this "carbene-only" view. We now know that diazirine photolysis is a bifurcated non-adiabatic process involving two competing pathways:

-

Direct Denitrogenation:

Conical Intersection -

Photoisomerization:

Conical Intersection

Why this matters: The diazo intermediate is long-lived (

Theoretical Framework: Methodological Requirements

Standard Density Functional Theory (DFT) is insufficient for this problem. Diazirine photolysis is governed by Conical Intersections (CIs) —points of degeneracy between electronic states where the Born-Oppenheimer approximation breaks down.

Recommended Electronic Structure Methods

| Feature | Method | Justification |

| Ground State ( | DFT (wB97X-D, M06-2X) | Accurate for equilibrium geometries and vibrational frequencies of stable isomers (diazirine, diazo). |

| Excited States ( | SA-CASSCF | State-Averaged Complete Active Space Self-Consistent Field. Essential to describe the multiconfigurational nature of CIs and bond breaking. |

| Dynamic Electron Correlation | NEVPT2 or CASPT2 | Perturbation theory correction on top of CASSCF is required to obtain quantitative energy barriers (error < 2 kcal/mol). |

| Basis Set | cc-pVTZ | Triple- |

The Photodecomposition Mechanism[1][2][3][4]

The Reaction Coordinate[5][6]

-

Excitation: Irradiation populates the

state (character: -

Relaxation: The molecule relaxes on the

surface toward a minimum.[1] -

The Bifurcation Point (Conical Intersections):

-

CI-1 (Isomerization): Leads to the Diazo species.[1] This is often the lower-energy channel for alkyl diazirines.

-

CI-2 (Extrusion): Leads directly to the Carbene +

. This pathway often requires excess vibrational energy or specific substituents (e.g., Aryl/CF

-

Visualization of the Pathway

The following diagram illustrates the competing pathways and the critical role of the Conical Intersection.

Caption: Bifurcation of the diazirine excited state. Path A leads to the diazo isomer (potential off-target reactivity), while Path B yields the desired carbene.

Computational Protocol: Step-by-Step

This protocol ensures rigorous validation of the active space and accurate location of the conical intersection.

Phase 1: Ground State Preparation

-

Optimization: Optimize the diazirine structure using DFT/wB97X-D/cc-pVTZ.

-

Frequency Check: Ensure no imaginary frequencies.

-

Active Space Selection: For the subsequent CASSCF step, a (4,4) active space is the minimal requirement:

-

and

- (nitrogen lone pair)

- (antibonding N=N)

-

Note: For Aryl-CF

systems, expand to (10,8) to include aromatic

-

and

Phase 2: Excited State & Conical Intersections

-

Vertical Excitation: Perform SA-CASSCF(4,4)/cc-pVTZ calculating at least 3 roots (S0, S1, S2).

-

CI Optimization: Use the gradient projection method (e.g., in Gaussian, ORCA, or Molpro) to locate the Minimum Energy Conical Intersection (MECI).

-

Command (Gaussian example):opt(conical, maxcycles=100) casscf(4,4)/cc-pvtz

-

-

Branching Plane Analysis: Calculate the

(gradient difference) and-

Interpretation: If the

vectors point towards N-N shortening and C-N elongation, the CI leads to the Diazo species.

-

Phase 3: Energy Refinement

-

Single Point Energy: Run NEVPT2 or CASPT2 on the optimized CI and minima geometries to recover dynamic correlation.

-

Solvation: Apply PCM or SMD (Acetonitrile or Water) at this stage, as polarity heavily stabilizes the zwitterionic diazo intermediate.

Workflow Diagram

Caption: Computational workflow for characterizing diazirine photolysis. The MECI search (Step 3) is the critical non-adiabatic calculation.

Data Summary: Substituent Effects

The choice of substituent dramatically shifts the preference between Path A (Diazo) and Path B (Carbene).

| Property | Alkyl Diazirines (e.g., Methyl) | Aryl-CF |

| Dominant Intermediate | Diazo Isomer (>60%) | Singlet Carbene (>90%) |

| Low (< 5 kcal/mol) | Moderate (5-10 kcal/mol) | |

| Diazo Lifetime | Long ( | Short / Transient |

| Reactivity Profile | High selectivity for acidic residues (Glu/Asp) via Diazo. | Broad insertion (C-H, O-H, N-H) via Carbene. |

| Rec. Calculation | Must model Diazo well (Solvation is key). | Must model ISC to Triplet Carbene. |

Key Insight: The electron-withdrawing CF

References

-

Sinz, A. et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking.[2] Nature Communications.

- Key Finding: Confirms the two-step mechanism (Diazirine Diazo Carbene) and the diazo preference for acidic residues.

-

Platz, M. S. et al. (2022). Photochemistry of 1-Phenyl-1-diazopropane and Its Diazirine Isomer: A CASSCF and MS-CASPT2 Study.[3] Journal of Physical Chemistry A.

- Key Finding: Detailed mapping of the S1/S0 conical intersections and the role of excit

-

Olivucci, M. et al. (2002). Carbene Formation in Its Lower Singlet State from Photoexcited 3H-Diazirine.[4] Journal of the American Chemical Society.[4]

- Key Finding: Seminal work establishing the ultrafast timescale (100 fs) of the initial decay to the conical intersection.

-

O'Neil, E. J. et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features. Chemical Science.

- Key Finding: Comparative analysis of substituent effects (CF3 vs H) on carbene insertion barriers.

Sources

Technical Guide: Solubility & Stability of 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine in Biological Buffers

[1][2]

Executive Summary & Chemical Profile[1][2][3]

3-Chloro-3-(4-chlorobenzyl)-3H-diazirine (referred to herein as Cl-CBD ) represents a specialized class of halodiazirines.[1][2] Unlike the hyper-stable 3-trifluoromethyl-3-aryl diazirines (TFDs) commonly used in modern proteomics, Cl-CBD carries a chlorine atom at the diazirine carbon.[1][2]

This structural distinction dictates a unique stability profile: while it functions as an efficient carbene precursor for photoaffinity labeling (PAL), the C-Cl bond introduces susceptibility to nucleophilic solvolysis and thermal decomposition not seen in TFDs. This guide provides the rigorous protocols required to utilize Cl-CBD effectively without compromising experimental integrity.

Physicochemical Profile

| Property | Value / Characteristic | Implication |

| Molecular Weight | ~235.5 g/mol | Small molecule, rapid diffusion.[1][2] |

| LogP (Predicted) | ~3.9 | Highly lipophilic; poor aqueous solubility. |

| Reactive Moiety | 3-Chloro-3-alkyl diazirine | Dual Reactivity: Photoreactive (UV) & Chemically Labile (C-Cl bond).[1][2] |

| UV Absorption | Activatable by long-wave UV (non-damaging to proteins).[1][2] |

Solubility Strategy: The "Solvent-Crash" Protocol

Due to its high lipophilicity (LogP ~3.9), Cl-CBD will precipitate immediately if added directly to aqueous buffers.[2] You must use a miscible organic cosolvent system .

A. Stock Solution Preparation

Do not use water. Prepare high-concentration stocks in anhydrous organic solvents.[2]

-

Preferred Solvent: DMSO (Dimethyl Sulfoxide) or DMF (Anhydrous).

-

Concentration: 50 mM – 100 mM.

-

Storage: -20°C, desiccated, dark.

-

Protocol:

-

Weigh Cl-CBD in an amber glass vial (protect from ambient light).[2]

-

Add anhydrous DMSO under inert gas (

or Ar) if possible to prevent moisture uptake. -

Vortex for 30 seconds until fully dissolved.

-

B. Aqueous Dilution (The Critical Step)

When diluting into biological buffers (PBS, HEPES, Tris), you face a "solubility cliff."

-

Maximum Tolerated Organic Load: Maintain DMSO < 2% (v/v) to avoid protein denaturation, though Cl-CBD may require up to 5% for concentrations >100 µM.[2]

-

Buffer Selection:

Solubility Limits Table

| Target Buffer Conc. | Required Cosolvent % | Stability Window | Risk Level |

| 10 µM | 0.1% DMSO | ~2 Hours | Low |

| 100 µM | 1.0% DMSO | ~1 Hour | Moderate (Micro-precipitates possible) |

| 500 µM | 5.0% DMSO | < 30 Minutes | High (Immediate use only) |

Stability Profile & Degradation Mechanisms[4]

Understanding how Cl-CBD degrades is essential for troubleshooting.[1][2] Unlike TFDs, which are stable in acid/base, Cl-CBD has two degradation pathways.

Pathway 1: Photolysis (The Desired Route)

Upon irradiation at 350 nm, Cl-CBD expels nitrogen (

Pathway 2: Hydrolysis (The Competitor)

In aqueous buffers, the C-Cl bond is the weak link. Water can displace the chloride ion, converting the diazirine into a ketone or hydrazine derivative, rendering it photo-inactive.

Diagram: Degradation & Activation Logic

Caption: Logical flow of Cl-CBD activation vs. hydrolytic degradation in aqueous environments.[1][2]

Experimental Protocols

Protocol A: Stability Validation Assay

Before applying Cl-CBD to valuable protein samples, validate its stability in your specific buffer.[2]

-

Preparation: Prepare a 100 µM solution of Cl-CBD in your target buffer (e.g., PBS + 1% DMSO).

-

Baseling: Immediately measure the UV-Vis absorbance spectrum (300–400 nm). Note the

(typically ~350 nm for the diazirine -

Incubation: Keep the cuvette in the dark at Room Temperature (RT).

-

Monitoring: Scan the spectrum every 15 minutes for 2 hours.

-

Pass Criteria: Absorbance at

decreases by < 5% over 1 hour. -

Fail Criteria: Loss of the characteristic diazirine peak or appearance of a new peak < 300 nm (indicating ketone formation).

-

Protocol B: Photoaffinity Labeling Workflow

-

Equilibration: Incubate protein and ligand (if applicable) in buffer.

-

Spike-in: Add Cl-CBD stock (in DMSO) to the reaction. Mix gently. Work in low light.

-

Critical: Minimize the time between addition and irradiation (< 15 mins) to prevent hydrolysis.

-

-

Irradiation: Place samples on ice. Irradiate at 365 nm (UV lamp) for 5–10 minutes.

Troubleshooting & Best Practices

| Issue | Root Cause | Corrective Action |

| Precipitation | High conc.[1][2] / Low organic % | Increase DMSO to 5% or use a carrier (e.g., cyclodextrin) if compatible. |

| Low Labeling Yield | Hydrolysis of C-Cl bond | Reduce incubation time in buffer. Ensure pH is near 7.0 (avoid basic pH > 8.0). |

| High Background | Thermal reactivity | Perform all steps on ice (4°C). Cl-CBD is less thermally stable than TFDs.[1][2] |

| Sample Yellowing | Photodecomposition | This is normal during irradiation (formation of azo/diazo byproducts). |

References

-

Tomioka, H., et al. (1984). "Reactions of chlorodiazirines." Journal of the Chemical Society, Chemical Communications.

-

Dubinsky, L., et al. (2012). "Examination of the hydrolysis of diazirines." Bioorganic & Medicinal Chemistry Letters.

-

Das, J. (2011). "Alkyl vs Aryl Diazirines: Mechanism and Labeling Preferences." ChemBioChem. [1]

-

Sigma-Aldrich. "Biological Buffers Selection Guide." Technical Library.

Spectroscopic Identification of 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine

The following technical guide details the spectroscopic identification of 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine , a specialized photoaffinity labeling reagent. This guide is structured to provide actionable, high-level insights for researchers in chemical biology and medicinal chemistry.

Technical Guide & Characterization Protocol

Executive Summary & Application Context

3-Chloro-3-(4-chlorobenzyl)-3H-diazirine represents a specific class of "minimalist" photoaffinity labeling (PAL) reagents. Unlike the bulky 3-trifluoromethyl-3-phenyl-diazirine (TPD) derivatives often used in proteomic profiling, the 3-chloro-3-alkyl/aryl scaffold offers a smaller steric footprint, potentially reducing interference with ligand-receptor binding.

The critical challenge in deploying this reagent is validating the integrity of the diazirine ring (CN

Identification Workflow

The following directed acyclic graph (DAG) outlines the logical flow for confirming the compound's structure, prioritizing non-destructive techniques first.

Figure 1: Sequential spectroscopic validation workflow ensuring diazirine integrity before consumption in destructive assays.

Spectroscopic Profile & Analysis

3.1 UV-Visible Spectroscopy (The "Activation Window")

The diazirine functionality is defined by its ability to absorb UV-A light (350–380 nm) to generate the reactive carbene.

-

Protocol: Dissolve ~1 mg in n-hexane or methanol (non-absorbing solvents).

-

Diagnostic Feature: Look for a broad, low-intensity absorption band centered around 350–360 nm (

). -

Interpretation:

-

Presence of Band: Confirms the

transition of the N=N bond. -

Absence: Indicates decomposition to a "dead" species (likely the alkene or azine).

-

Why it matters: This band corresponds to the energy required to extrude N

and generate the chlorocarbene species for crosslinking.

-

3.2 Infrared Spectroscopy (FT-IR)

IR provides a rapid check for the specific diazirine functional group, which is distinct from the linear diazo isomer.

-

Method: Neat film on NaCl/KBr plates or ATR.

-

Key Bands:

-

1580–1600 cm

-

1000–1100 cm

-

Absence of

2100 cm

-

1580–1600 cm

3.3 Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural proof. The 3-chloro-3-benzyl substitution pattern creates a unique electronic environment.

A.

-

Solvent: CDCl

or C -

Expected Signals:

- 7.10–7.40 ppm (4H, AA'BB' system): The p-chlorophenyl ring protons. Look for the characteristic "roofing" effect or symmetric multiplet typical of 1,4-disubstituted benzenes.

-

2.50–3.20 ppm (2H, Singlet): The benzylic methylene (-CH

-

Note: This signal is the critical handle. It will appear as a sharp singlet. Its chemical shift is shielded relative to a standard benzyl chloride due to the anisotropic effect of the diazirine ring.

-

B.

-

Diagnostic Signal (The "Ghost" Carbon): The quaternary carbon of the diazirine ring (C-3) is notoriously difficult to observe due to long relaxation times and lack of NOE enhancement.

-

Expected Shift:

45–60 ppm . (Note: While dialkyldiazirines resonate at 20–30 ppm, the electron-withdrawing Chlorine atom at the 3-position deshields this carbon downfield).

-

-

Other Signals:

-

~40 ppm: Benzylic methylene (-CH

- 128–135 ppm: Aromatic carbons (4 signals for the p-substituted ring).

-

~40 ppm: Benzylic methylene (-CH

3.4 Mass Spectrometry (MS)

-

Ionization: ESI (positive mode) or APCI.

-

Pattern:

-

Isotope Cluster: The molecule contains two chlorine atoms (one on the ring, one on the benzyl group).

-

Look for the characteristic 9:6:1 intensity ratio for M, M+2, and M+4 peaks (due to

Cl/

-

-

Fragmentation:

-

[M - 28] peaks: Loss of N

is the primary fragmentation pathway, leading to the carbene/rearranged cation. -

Base Peak: Often the chlorotropylium ion or chlorobenzyl cation (

m/z 125/127).

-

-

Synthesis Context & Purity Pitfalls

Understanding the synthesis (Graham Reaction) helps anticipate impurities.

-

Route: Amidine hydrochloride + NaOCl

Diazirine. -

Common Impurities:

-

Starting Material: Amidine (Check

H NMR for broad NH signals). -

Hydrolysis Product: Amide (Check IR for C=O at 1680 cm

). -

Rearrangement: Azine dimers (Check MS for 2x molecular weight).

-

Data Summary Table

| Technique | Parameter | Expected Value/Observation | Structural Inference |

| UV-Vis | 350–360 nm (Broad) | Intact Diazirine Ring ( | |

| FT-IR | 1580–1600 cm | Cyclic N=N Stretch | |

| No band at 2100 cm | Absence of linear Diazo isomer | ||

| 2.5–3.2 (s, 2H) | Benzylic -CH | ||

| 7.1–7.4 (AA'BB') | p-Chlorophenyl ring | ||

| MS | m/z | M, M+2, M+4 (9:6:1) | Presence of 2x Chlorine atoms |

| Frag | [M - 28] | Loss of N |

Mechanism of Action (Photoactivation)

Upon validation, the reagent is used for crosslinking.[1] The mechanism relies on the generation of a highly reactive chlorocarbene.

Figure 2: Photoactivation pathway.[2][3] The 350 nm photon triggers nitrogen extrusion, leaving a reactive chlorocarbene capable of inserting into nearby C-H or N-H bonds.

Handling & Stability Protocols

-

Thermal Stability: Diazirines are potentially explosive if heated.[4] Never distill this compound at atmospheric pressure. Store at -20°C or -80°C in the dark.

-

Photostability: Handle under amber light or low-intensity LED to prevent premature activation.

-

Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) during long-term storage, as the carbene (if generated) reacts with O-H bonds. Store in Hexane or DMSO-d6.

References

-

Dubinsky, L., et al. (2012). Examination of the Graham Reaction for the Synthesis of Diazirines. Journal of Organic Chemistry. Link

-

Tomioka, H., et al. (1984). Chlorocarbene from 3-chloro-3-benzyldiazirine. Journal of the Chemical Society, Chemical Communications. Link

-

Gomez-Escribano, L., et al. (2024). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science. Link

-

Das, J. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews. Link

-

Sigma-Aldrich. (2024). 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine Product Specification. Link

Sources

Methodological & Application

Application Note: Advanced Deployments of 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine in Chemical Biology

Target Audience: Chemical Biologists, Proteomics Researchers, and Medicinal Chemists Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Mechanistic Profiling

In the landscape of chemical biology, diazirines have long been established as the gold standard for carbene generation. However, the field has historically been dominated by trifluoromethylphenyl diazirines (TPDs). Recently,

Unlike TPDs, which require multi-step syntheses,

-

Photochemical Activation (UV): Rapid extrusion of nitrogen yields a highly reactive singlet carbene, ideal for capturing transient protein-ligand interactions via Photoaffinity Labeling (PAL) .

-

Thermal Activation (Heat): Controlled generation of an aryl chlorocarbene enables Late-Stage Skeletal Editing , acting as a carbon-atom insertion reagent to transmute 5-membered heterocycles (indoles/pyrroles) into 6-membered pharmacophores (quinolines/pyridines).

Application I: Target Deconvolution via Photoaffinity Labeling (PAL)

The Causality of Experimental Design

In PAL, the primary challenge is achieving a high crosslinking yield before the photoreactive probe diffuses away from the binding pocket or undergoes intramolecular quenching (e.g., rearrangement to a diazo isomer). 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine is engineered to mitigate these issues. The 4-chlorobenzyl moiety provides a lipophilic anchor that mimics halogenated aromatic interactions common in drug-target binding. When irradiated at 365 nm, the compound cleanly generates a singlet carbene that rapidly inserts into adjacent C-H or heteroatom bonds . We specifically utilize 365 nm light because it provides sufficient energy to break the diazirine N=N bond without inducing oxidative damage to endogenous aromatic amino acids (Tryptophan, Tyrosine).

Figure 1: Workflow for photoaffinity labeling and target deconvolution using chlorodiazirines.

Protocol 1: In Vitro Protein Crosslinking and Capture

Reagents & Equipment:

-

3-Chloro-3-(4-chlorobenzyl)-3H-diazirine conjugated probe (10 mM stock in anhydrous DMSO)

-

Target protein (purified, 1–10 µM) in labeling buffer (50 mM HEPES, pH 7.4, 150 mM NaCl)

-

365 nm LED array (intensity ~10 mW/cm²)

-

Quartz cuvettes or 96-well glass-bottom plates

Step-by-Step Methodology:

-

Equilibration: Dilute the diazirine probe into the protein solution to achieve a final probe concentration of 10–50 µM (ensure final DMSO concentration remains <2% to prevent protein denaturation). Incubate in the dark at 4°C for 30 minutes to establish binding equilibrium.

-

Photochemical Activation: Transfer the mixture to a quartz cuvette. Irradiate at 365 nm for 10–15 minutes. Critical Choice: Perform this step on ice to minimize thermal degradation of the protein and reduce the diffusion rate of the generated carbene, thereby enhancing crosslinking spatial resolution.

-

Quenching: Terminate the reaction by adding 10 mM Dithiothreitol (DTT) to quench any long-lived reactive oxygen species or unreacted electrophiles.

-

Self-Validating Checkpoint: Before proceeding to mass spectrometry, run an aliquot on an SDS-PAGE gel. If the probe contains a fluorophore or biotin tag, perform in-gel fluorescence or Western blotting. A distinct mass shift or fluorescent band at the target protein's molecular weight confirms successful covalent capture.

-

Proteomic Digestion: Denature the crosslinked complex with 8M urea, reduce/alkylate, and perform an overnight tryptic digest at 37°C. Desalt the resulting peptides using C18 spin columns prior to LC-MS/MS analysis.

Application II: Late-Stage Skeletal Editing (Scaffold Hopping)

The Causality of Experimental Design

Skeletal editing allows medicinal chemists to directly insert atoms into the core of a molecule, enabling rapid "scaffold hopping" to optimize pharmacokinetics or navigate around intellectual property. 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine acts as an aryl carbynyl cation equivalent. Under thermal conditions, it generates a chlorocarbene that undergoes a[2+1] cycloaddition with the C2-C3 double bond of an indole. The resulting cyclopropane intermediate is highly strained. Driven by the thermodynamic favorability of rearomatization and the departure of the chloride leaving group, the intermediate spontaneously undergoes electrocyclic ring expansion, yielding a 3-(4-chlorobenzyl)quinoline .

Figure 2: Mechanism of skeletal editing from indole to quinoline via carbene insertion.

Protocol 2: Indole-to-Quinoline Transmutation

Reagents & Equipment:

-

Indole substrate (0.2 mmol)

-

3-Chloro-3-(4-chlorobenzyl)-3H-diazirine (0.3 mmol, 1.5 equiv.)

-

Anhydrous Toluene (2.0 mL)

-

Oven-dried Schlenk tube and heating block

Step-by-Step Methodology:

-

Reaction Setup: In an argon-flushed, oven-dried Schlenk tube, combine the indole substrate and the chlorodiazirine reagent.

-

Solvent Selection: Suspend the reactants in 2.0 mL of anhydrous toluene. Critical Choice: Toluene is explicitly chosen because it is a non-polar, non-nucleophilic aromatic solvent that stabilizes the carbene transition state without competitively reacting with it (unlike protic solvents which would immediately quench the carbene).

-

Thermolysis: Seal the tube and heat the reaction mixture to 80°C for 12 hours. Critical Choice: Thermal activation is preferred over photochemical activation for skeletal editing to ensure a steady, low-concentration generation of the carbene, which minimizes unwanted diazirine dimerization and maximizes productive cycloaddition with the indole.

-

Self-Validating Checkpoint: Monitor the reaction via LC-MS. The successful trajectory is validated by the disappearance of the indole mass and the emergence of a new peak corresponding to [M_indole + 124 Da] (representing the addition of the chlorobenzyl carbene mass minus the eliminated HCl).

-

Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the resulting quinoline via silica gel flash chromatography (using a Hexanes/Ethyl Acetate gradient).

Quantitative Performance Data

To guide experimental design, the following table summarizes the performance metrics of

| Reagent Class | Primary Activation | Carbene Half-life | Avg. PAL Crosslinking Yield | Skeletal Editing Competence | Primary Byproduct Risk |

| UV (365 nm) / Heat (80°C) | ~1–5 ns | 15 – 25% | High (C-atom insertion) | Minimal (low diazo formation) | |

| Trifluoromethylphenyl (TPD) | UV (350–365 nm) | ~10 ns | 20 – 30% | Low | Moderate (diazo rearrangement) |

| Aryl Azide | UV (250–280 nm) | >100 ns | 5 – 15% | None | High (ketenimine formation) |

| Benzophenone | UV (350–365 nm) | Long (Diradical) | 40 – 60% | None | High (off-target bulk labeling) |

References

-

Title : Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines Source : Journal of the American Chemical Society, 2021, 143(30), 11620–11626. URL :[Link]

-

Title : Photoaffinity Labeling in Target- and Binding-Site Identification Source : Future Medicinal Chemistry, 2015, 7(2), 159-183. URL :[Link]

-

Title : Photolysis of 3-chlorodiazirine in the presence of alkenes. Kinetic evidence for intervention of a carbene-alkene intermediate Source : Journal of the American Chemical Society, 1984, 106(1), 454–456. URL :[Link]

experimental protocol for photoaffinity labeling with 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine

This guide outlines the experimental protocol for photoaffinity labeling (PAL) using 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine .[1] This specific chemotype belongs to the class of chlorodiazirines , which generate reactive chlorocarbenes upon UV irradiation.[1]

Part 1: Chemical Logic & Mechanism

1. The Probe Identity: A Chlorodiazirine Photophore Unlike the widely used 3-trifluoromethyl-3-phenyldiazirine (TFPD) which generates a trifluoromethyl-phenyl carbene, the 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine is a distinct reagent that generates a chlorobenzylcarbene .[1]

-

Structure: The diazirine carbon is substituted with a chlorine atom and a 4-chlorobenzyl group.[1]

-

Activation: Upon irradiation at 350–365 nm , the diazirine ring expels nitrogen (

) to form a singlet carbene.[1] -

Reactive Species: The resulting species is a chlorocarbene (

).[1] Chlorocarbenes are electrophilic but possess unique reactivity profiles compared to their alkyl or aryl counterparts.

2. Mechanistic Caveat: The 1,2-Hydride Shift Risk

Expert Insight: A critical consideration for this specific probe is the presence of the benzyl methylene group (

-

Implication: The labeling efficiency (yield) may be lower than TFPD probes because the rearrangement pathway competes with the intermolecular insertion.[1]

-

Mitigation: High local concentration (affinity) is required to favor insertion. The protocol below emphasizes rapid photoactivation and cold temperatures to maximize the capture of the active species.

3. Mass Spectrometry Signature

-

Probe MW: ~201.0 Da (

)[1] -

Reactive Intermediate (Carbene): ~173.0 Da (

)[1] -

Mass Shift on Protein: +173.01 Da (Monoisotopic).[1]

-

Note: The distinct isotope pattern of two chlorine atoms (

and

-

Part 2: Experimental Protocol

Phase 1: Probe Preparation

Safety Note: Diazirines are potentially explosive in neat form.[1] Handle exclusively in solution.

-

Stock Solution: Dissolve the solid 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine in high-quality anhydrous DMSO to a concentration of 50 mM .

-

Storage: Store at -80°C in small aliquots. Protect from light (wrap in foil).

-

-

Working Solution: Dilute the stock to 100x the desired final concentration immediately before use.

Phase 2: Incubation (Equilibrium Binding)

Objective: Allow the probe to occupy the binding site of the target protein.[1]

-

Sample Prep: Prepare proteome lysate (1–2 mg/mL) or purified protein (1–5 µM) in PBS (pH 7.4). Avoid buffers with high concentrations of nucleophiles (e.g., Tris, DTT) if possible, although carbenes are generally residue-agnostic.

-

Probe Addition: Add the probe to the sample.

-

Screening Concentration: Typically 1 µM – 100 µM .[1]

-

Competition Control: For validation, prepare a parallel sample pre-incubated (30 min) with an excess (10–20x) of the parent ligand (competitor).

-

-

Incubation: Incubate at 4°C for 30–60 minutes (or room temperature if the protein is stable) to reach equilibrium. Keep samples in the dark.

Phase 3: Photoactivation (The Critical Step)

Objective: Generate the carbene for covalent crosslinking.[1]

-

Vessel: Transfer samples to a 96-well plate (open top) or clear microcentrifuge tubes.

-

Light Source: Use a 365 nm LED UV lamp (e.g., Stratalinker or high-power LED array).

-

Avoid: 254 nm light (damages proteins).[1]

-

-

Irradiation:

Phase 4: Post-Labeling & Analysis

Objective: Detect the covalent adduct.[1]

-

Quenching: No specific quench is needed for the carbene (it reacts instantly), but you may add 4x Laemmli buffer to stop all enzymatic activity.[1]

-

Click Chemistry (Optional): If your probe contains an alkyne/azide handle, perform CuAAC click chemistry here to attach a fluorophore or biotin tag.[1]

-

If no tag exists (Fragment-based): Proceed directly to digestion and LC-MS/MS.[1]

-

-

Digestion: Perform standard Trypsin/LysC digestion.

-

LC-MS/MS Analysis:

-

Search for the modification: +173.01 Da on any amino acid.[1]

-

Look for the Chlorine Isotope Pattern (approx 9:6:1 intensity ratio for M, M+2, M+4 if two Cl atoms are present) to validate the hit.

-

Part 3: Visualization & Workflow

Mechanism of Action

The following diagram illustrates the activation pathway and the competing 1,2-hydride shift which is specific to alkyl/benzyl diazirines.

Caption: Photoactivation pathway of 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine showing the competition between protein labeling and internal rearrangement.[1]

Experimental Workflow

Caption: Step-by-step experimental workflow for photoaffinity labeling with chlorodiazirine probes.

Part 4: Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| No Labeling Observed | 1,2-Hydride shift dominated the reaction. | Increase probe concentration; Flash photolysis (high power, short time) may help compete with rearrangement. |

| Protein Precipitation | UV exposure too long or heat generation.[1] | Reduce irradiation time to 1 min; Ensure samples are on ice; Check buffer pH. |

| High Background | Non-specific insertion. | Perform "Competition Control" with excess parent ligand; Reduce probe concentration.[1] |

| Ambiguous MS Spectra | Complex isotope patterns.[1] | Use the characteristic Cl2 isotope pattern (M, M+2, M+4) to filter true hits from noise.[1] |

References

-

Dubinsky, L., et al. (2012).[1] "Examination of the photoaffinity labeling utility of 3-aryl-3-trifluoromethyldiazirines." Bioorganic & Medicinal Chemistry Letters. Link[1]

-

West, A. V., et al. (2021).[1] "Labeling Preferences of Diazirines with Protein Biomolecules." Journal of the American Chemical Society.[1][2] Link[1]

-

Mackinnon, A. L., & Taunton, J. (2009).[1] "Target identification by diazirine photo-cross-linking and click chemistry." Current Protocols in Chemical Biology. Link

-

Liu, K., et al. (1998).[1] "Chlorodiazirines as precursors for chlorocarbenes: Synthesis and reactivity." Journal of Organic Chemistry. Link[1]

Sources

Application Note: Precision Synthesis of Diazirine-Containing Photoaffinity Probes

Abstract

Photoaffinity labeling (PAL) is the gold standard for mapping transient protein-ligand interactions in live cells. Among photoreactive groups, 3-trifluoromethyl-3-phenyl-3H-diazirine (TPD) is superior due to its chemical stability, favorable activation wavelength (~350 nm), and high carbene insertion efficiency. This guide provides a rigorous, field-proven protocol for synthesizing TPD-based probes. Unlike generic organic synthesis manuals, this document focuses on the critical safety parameters , mechanistic causality , and purification logic required to handle potentially explosive diazirine intermediates and liquid ammonia reactions safely and efficiently.

Strategic Probe Design: Why TPD?

Before initiating synthesis, one must justify the choice of the photoreactive group. While aliphatic diazirines are smaller, they frequently suffer from background labeling due to the formation of a reactive diazo isomer that targets acidic residues.[1][2] TPDs mitigate this via the electron-withdrawing trifluoromethyl group, which stabilizes the diazo intermediate and favors the formation of the reactive singlet carbene.

Mechanism of Action

Upon UV irradiation (350–365 nm), the diazirine eliminates nitrogen gas (

Figure 1: Photochemical activation pathway of diazirine probes. TPD scaffolds minimize the "Diazo Isomer" pathway.

Critical Safety Protocol (Read Before Experimentation)

WARNING: Diazirine synthesis involves liquid ammonia (toxic, cryogenic hazard) and potentially explosive intermediates .

-

Blast Shielding: All reactions involving neat diazirine or diaziridine intermediates must be performed behind a weighted blast shield.

-

Liquid Ammonia: Handling

requires a dry ice/acetone bath (-78°C). Never seal a vessel containing liquid ammonia unless it is a rated high-pressure reactor. -

Scale Limits: Do not exceed 5 mmol scale for the initial diazirine formation steps until familiar with the exotherms.

-

Waste Disposal: Quench all diazirine-containing waste with dilute acetic acid or iodine solution before disposal to decompose residual high-energy species.

Step-by-Step Synthesis Protocol

This protocol details the synthesis of a TPD-Alkyne linker , a modular building block that can be conjugated to any ligand of interest via "Click Chemistry" (CuAAC).

Phase 1: Precursor Assembly (Ketone to Tosyl Oxime)

Objective: Convert the trifluoroacetophenone core into a leaving-group-activated oxime.

Reagents:

-

Starting Material: 2,2,2-Trifluoroacetophenone derivative (e.g., 4-bromo-2,2,2-trifluoroacetophenone).

-

Reagent A: Hydroxylammonium chloride (

). -

Reagent B: p-Toluenesulfonyl chloride (

). -

Solvent: Pyridine (Dry).

Protocol:

-

Oximation: Dissolve ketone (1.0 eq) in pyridine (0.5 M). Add

(1.5 eq). Reflux at 80°C for 4 hours. Monitor by TLC (the oxime is more polar than the ketone). -

Workup: Remove pyridine in vacuo. Resuspend in EtOAc, wash with 1M HCl (to remove residual pyridine), then brine. Dry over

. -

Tosylation: Dissolve the crude oxime in dry DCM (0.2 M) containing

(2.0 eq) and DMAP (0.1 eq). Cool to 0°C. Add -

Purification: Flash chromatography (Hexane/EtOAc). The tosyl oxime is stable but should be stored at -20°C.

Phase 2: The "Liquid Ammonia" Cyclization (Critical Step)

Objective: Nucleophilic attack of ammonia on the tosyl oxime to form the diaziridine ring.

Reagents:

-

Gas: Anhydrous Ammonia (

) gas cylinder. -

Solvent: Diethyl ether (

) or DCM. -

Vessel: 3-neck round bottom flask with dry ice condenser.

Protocol:

-

Condensation: Set up a 3-neck flask with a dry ice/acetone condenser (-78°C). Flow

gas into the flask until ~20 mL of liquid -

Addition: Dissolve the Tosyl Oxime from Phase 1 in minimal dry

. Add this solution dropwise to the stirring liquid ammonia at -78°C. -

Reaction: Seal the flask (if using a pressure tube) OR allow to stir at reflux temperature of ammonia (-33°C) for 6–12 hours. Note: Pressure tubes improve yield but increase explosion risk.

-

Evaporation: Remove the cooling bath and allow

to evaporate overnight in a high-flow fume hood. A white solid residue (ammonium tosylate) and the product will remain. -

Extraction: Triturate the residue with

, filter off the solids, and concentrate the filtrate. This yields the crude Diaziridine .[3]

Phase 3: Oxidation to Diazirine

Objective: Oxidize the C-N single bonds to the N=N double bond.

Reagents:

-

Oxidant: Iodine (

) with Triethylamine ( -

Selection:

is faster and cheaper;

Protocol (

-

Dissolve crude diaziridine in DCM. Add

(3.0 eq). -

Cool to 0°C. Add solid

portion-wise until the dark brown color persists (indicating excess iodine). -

Stir for 30 mins.

-

Quench: Wash with saturated

(sodium thiosulfate) to remove excess iodine (color changes from brown to clear). -

Purification: Flash chromatography. TPDs are non-polar and elute in high % Hexanes.

-

Checkpoint: The product should be a colorless oil or low-melting solid.

-

Quality Control & Characterization

Verify the probe identity using these specific spectral markers.

| Technique | Parameter | Characteristic Signal | Interpretation |

| Chemical Shift | Diagnostic for TPD ring. Shift differs from starting ketone ( | ||

| Quaternary C | The diazirine ring carbon is highly shielded. | ||

| UV-Vis | Absorbance | The | |

| Functional | Photolysis | Disappearance of UV peak | Irradiate a dilute sample in MeOH; UV peak should vanish in <10 mins. |

Bioconjugation & Workflow

Once the TPD "Warhead" is synthesized, it must be attached to your ligand.

Figure 2: Modular assembly of a photoaffinity probe.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Phase 2 | Incomplete condensation of | Use a sealed pressure tube (behind blast shield) instead of open reflux. Ensure oxime is fully tosylated. |

| Explosion/Rapid Decomp | Scale too large or overheating. | Keep scale < 5 mmol.[4] Never heat diazirine above 40°C during rotary evaporation. |

| No Crosslinking Observed | "Blind Spot" or poor binding. | The carbene inserts into nearest neighbors.[5] If the linker is too long/short, it may miss the protein. Synthesize a library with varying linker lengths. |

| High Background | Non-specific hydrophobic binding. | TPD is hydrophobic. Include a PEG linker to increase solubility and reduce non-specific sticking. |

References

-

Das, J. (2011).[6] Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews. Link

-

Dubinsky, L., et al. (2012). Synthesis and Application of a Photoaffinity Probe for the Identification of Target Proteins. Bioorganic & Medicinal Chemistry. Link

-

Li, Z., et al. (2013). Trifluoromethyl Phenyl Diazirine: An Effective Photophore for Photoaffinity Labeling. Journal of the American Chemical Society.[7][8][9] Link

-

West, A. V., et al. (2021).[8] Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society.[7][8][9] Link

-

Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazo- and Diazirine-Based Photoaffinity Labeling. Current Protocols in Chemical Biology. Link

Sources

- 1. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diazirine - Wikipedia [en.wikipedia.org]

- 4. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Graham reaction - Wikipedia [en.wikipedia.org]

- 8. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 9. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Engineering Small Molecule Probes with 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine

Introduction: The Chlorodiazirine Advantage in Chemical Proteomics

Photoaffinity labeling (PAL) is a cornerstone technique for target identification and mapping protein-ligand binding sites. While trifluoromethylphenyl diazirines (TPDs) are the traditional gold standard, their significant steric bulk can disrupt the binding affinity of small molecule probes.

Incorporating 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine offers a highly elegant "zero-length" linker strategy. Because the 4-chlorobenzyl motif is a ubiquitous pharmacophore (frequently occupying hydrophobic pockets in kinases and GPCRs), converting its benzylic carbon into a chlorodiazirine transforms the pharmacophore itself into the photoreactive warhead. This minimizes structural perturbation while maintaining high cross-linking efficiency .

Mechanistic Causality: Photochemistry & Built-in Quenching